DB1976 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

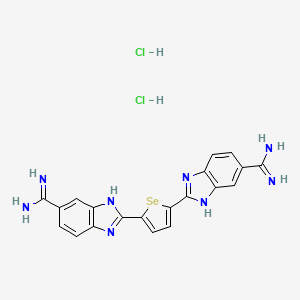

2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N8Se.2ClH/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20;;/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDJCXGSFWTRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N8Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DB1976 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 dihydrochloride is a potent and cell-permeable small molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1. As a member of the heterocyclic diamidine class of molecules, DB1976 exerts its inhibitory effect through a unique mechanism of action, targeting the DNA component of the protein-DNA interaction rather than the protein itself. This technical guide provides a comprehensive overview of the core mechanism of action of DB1976, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting transcription factor-DNA interfaces.

Introduction to DB1976 and its Target: PU.1

The transcription factor PU.1, encoded by the SPI1 gene, is a critical regulator of hematopoietic development, particularly in the myeloid and B-lymphoid lineages. Dysregulation of PU.1 expression or function is implicated in various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[1] Given its pivotal role in leukemogenesis, PU.1 has emerged as an attractive therapeutic target. However, inhibiting transcription factors with small molecules has historically been challenging due to their lack of well-defined binding pockets.

This compound represents a novel strategy to overcome this challenge. It is a selenophene analog of DB270, designed to bind with high affinity and selectivity to the minor groove of AT-rich DNA sequences.[2] These sequences are characteristically found flanking the core 5'-GGAA-3' consensus motif recognized by the ETS domain of PU.1.[3] By occupying these flanking regions, DB1976 allosterically inhibits the binding of PU.1 to its cognate DNA sites, thereby preventing the transactivation of its downstream target genes.

Core Mechanism of Action

The primary mechanism of action of DB1976 is the competitive inhibition of PU.1-DNA binding. Unlike traditional enzyme inhibitors that target the protein's active site, DB1976 acts as a DNA minor groove binder.

Signaling Pathway of DB1976 Action

Caption: Signaling pathway of DB1976 action.

The interaction of DB1976 with the minor groove of DNA induces a conformational change in the DNA structure, which allosterically prevents the recognition and binding of the PU.1 protein.[4] This leads to a dose-dependent inhibition of PU.1-mediated gene transactivation.[2] Consequently, the expression of PU.1 downstream target genes, such as E2f1, Junb, and Csf1r, is downregulated.[5] In the context of AML, this inhibition of PU.1 activity leads to a reduction in cell proliferation and the induction of apoptosis.[2]

A key feature of DB1976's mechanism is its superior efficacy compared to its analog, DB270. While both molecules bind to the same AT-rich DNA sequences, DB270 also exhibits off-target binding to the PU.1 protein itself. This protein binding sequesters DB270, reducing its effective concentration at the DNA target and thereby abrogating its inhibitory activity. In contrast, DB1976 does not bind to the PU.1 protein, allowing it to act as a more potent and fully efficacious inhibitor of the PU.1-DNA complex.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental systems.

Table 1: In Vitro Binding Affinity and Inhibition

| Parameter | Value | Assay | Target | Reference |

| IC₅₀ | 10 nM | PU.1 Binding Assay | PU.1/DNA Complex | [2] |

| K_d_ | 12 nM | DB1976-λB Affinity | λB DNA Motif | [2] |

Table 2: Cell-Based Assays

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 2.4 µM | HEK293 (PU.1-negative, transfected) | PU.1-dependent Reporter Transactivation | [2] |

| IC₅₀ | 105 µM | PU.1 URE-/- AML Cells | Cell Growth | [2] |

| IC₅₀ | 334 µM | Normal Hematopoietic Cells | Cell Growth | [2] |

| Apoptosis Induction | 1.6-fold increase | Murine PU.1 URE-/- AML Cells | Apoptosis Assay | [2] |

| Apoptosis Induction | 1.5-fold increase (average) | Primary Human AML Cells | Apoptosis Assay | [2] |

| Viable Cell Decrease | 81% (mean) | Primary Human AML Cells | Viability Assay | [2] |

| Clonogenic Capacity Decrease | 36% (mean) | Primary Human AML Cells | Clonogenic Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of DB1976.

Surface Plasmon Resonance (SPR) for PU.1-DNA Inhibition

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of molecular interactions. In the context of DB1976, it is used to quantify the inhibition of PU.1 binding to its target DNA sequence.

Experimental Workflow for SPR-based Inhibition Assay

Caption: Workflow for SPR-based inhibition assay.

Protocol:

-

Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is docked in the SPR instrument. The surface is activated and conditioned according to the manufacturer's instructions.

-

Ligand Immobilization: A biotinylated double-stranded DNA oligonucleotide containing the high-affinity PU.1 binding site from the λB enhancer (5'-AATAAAAGGAAGTG-3') is immobilized on the sensor chip surface. A reference flow cell is left blank or immobilized with a non-target DNA sequence.

-

Analyte Preparation: Recombinant PU.1 protein and this compound are diluted in an appropriate running buffer (e.g., HBS-EP).

-

Binding Analysis:

-

To confirm PU.1 binding, the protein is injected over the flow cells at various concentrations, and the association and dissociation are monitored in real-time.

-

For the inhibition assay, a constant concentration of PU.1 is pre-incubated with a serial dilution of DB1976 before injection over the immobilized DNA.

-

-

Data Analysis: The binding response, measured in resonance units (RU), is recorded. The percentage of inhibition is calculated for each DB1976 concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It can be used to determine binding affinities and for high-throughput screening of inhibitors.

Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for Fluorescence Polarization assay.

Protocol:

-

Reagent Preparation:

-

A double-stranded DNA oligonucleotide containing the λB binding site is labeled with a fluorophore (e.g., fluorescein).

-

Recombinant PU.1 protein and DB1976 are prepared in a suitable assay buffer.

-

-

Assay Setup: The assay is performed in a microplate format. Each well contains the fluorescently labeled DNA probe, PU.1 protein, and either DB1976 at varying concentrations or vehicle control.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The small, fluorescently labeled DNA tumbles rapidly in solution, resulting in low polarization. When bound by the much larger PU.1 protein, the tumbling slows, and the polarization increases.

-

Data Analysis: The inhibition of the PU.1-DNA interaction by DB1976 results in a decrease in fluorescence polarization. The data are plotted as polarization versus inhibitor concentration to determine the IC₅₀.

Cell-Based Reporter Gene Assay

This assay measures the ability of DB1976 to inhibit PU.1-dependent gene transactivation in a cellular context.

Protocol:

-

Cell Line and Plasmids: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the PU.1 protein and another containing a reporter gene (e.g., GFP) under the control of a promoter with tandem repeats of the λB PU.1 binding site.

-

Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Reporter Gene Measurement: After an incubation period, the expression of the reporter gene is quantified. For a GFP reporter, this is typically done by flow cytometry.

-

Data Analysis: The level of reporter gene expression is normalized to a control and plotted against the concentration of DB1976 to determine the IC₅₀ for the inhibition of transactivation.

Preclinical and Clinical Status

As of the latest available information, this compound is in the preclinical stage of development. Studies have demonstrated its efficacy in murine models of AML and, more recently, in a mouse model of spinal cord injury, where it was shown to reduce inflammation and lipid deposition.[7] There is no publicly available information on the initiation of clinical trials for DB1976.

Conclusion

This compound is a promising preclinical candidate that exemplifies a novel approach to inhibiting transcription factors. Its mechanism of action, centered on the allosteric inhibition of the PU.1-DNA interaction through binding to the DNA minor groove, offers a high degree of selectivity and potency. The comprehensive data gathered from in vitro and cell-based assays provide a strong rationale for its further development as a potential therapeutic for hematological malignancies and potentially other indications where PU.1 plays a pathogenic role. The experimental protocols detailed herein serve as a guide for researchers aiming to further investigate the properties of DB1976 and other molecules with similar mechanisms of action.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting transcription factor pu.1 for improving neurologic outcomes after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DB1976 in the Allosteric Inhibition of PU.1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DB1976, a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1. We will explore its mechanism of action, present key quantitative data from various studies, detail the experimental protocols used to elucidate its function, and visualize the critical pathways and experimental workflows.

Core Mechanism of Action: Allosteric DNA-Binding Inhibition

DB1976 is a heterocyclic diamidine that operates as an allosteric inhibitor of PU.1.[1][2] Unlike competitive inhibitors that directly target the protein, DB1976 exerts its effect by binding with high affinity and selectivity to the AT-rich minor groove of DNA sequences that flank the core 5'-GGAA-3' consensus motif recognized by the ETS domain of PU.1.[3][4][5][6] This binding induces a conformational change in the DNA, rendering it incompatible with PU.1 binding.[1] Consequently, DB1976 effectively prevents PU.1 from occupying its target gene promoters, thereby inhibiting the transactivation of PU.1-dependent genes.[1][3]

Quantitative Analysis of DB1976 Activity

The efficacy of DB1976 in inhibiting PU.1 has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

In Vitro Binding Affinity and Inhibition

| Parameter | Value | Experimental Context | Reference |

| IC₅₀ (PU.1 Binding) | 10 nM | Inhibition of PU.1 binding to its DNA target. | [3][4][5][7][8][9] |

| K_D (DB1976-λB DNA Affinity) | 12 nM | Dissociation constant for the binding of DB1976 to the λB DNA motif. | [3][4][5][7][8] |

Cellular Activity and Cytotoxicity

| Cell Line / Cell Type | IC₅₀ (Cell Growth Inhibition) | Effect | Reference |

| PU.1 URE–/– AML Cells | 105 µM | Profound decrease in cell growth. | [1][4][5] |

| Normal Hematopoietic Cells | 334 µM | Little effect at concentrations that inhibit AML cells. | [4][5] |

| PU.1-negative HEK293 Cells | 2.4 µM | Inhibition of PU.1-dependent reporter transactivation. | [4][5][7] |

Effects on Apoptosis and Cell Viability in Primary AML Cells

| Parameter | Observation | Cell Type | Reference |

| Apoptosis Induction | 1.5-fold increase | Primary human AML cells. | [1][4][7] |

| Apoptosis Induction | 1.6-fold increase | Murine PU.1 URE–/– AML cells. | [4][7] |

| Viable Cell Number | 81% mean decrease | Primary human AML cells. | [1][4][7] |

| Clonogenic Capacity | 36% mean decrease | Primary human AML cells. | [1][4][7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the function of DB1976.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and inhibitory concentration of DB1976 on the PU.1-DNA interaction.

Protocol:

-

A biotinylated DNA oligonucleotide containing the high-affinity λB PU.1 binding site (5′-AATAAAAGGAAGTG-3′) is immobilized on a streptavidin-coated sensor chip.[1][6]

-

The purified ETS domain of PU.1 is injected over the sensor surface, and the association and dissociation are monitored to establish a baseline binding signal.

-

To determine the inhibitory effect, graded concentrations of DB1976 are co-injected with the PU.1 protein.[1]

-

The decrease in the SPR signal, indicating the displacement of PU.1 from the DNA, is measured as a function of the compound concentration.[1]

-

The IC₅₀ value is calculated by fitting the dose-response curve.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of DB1976 on leukemia cells.

Protocol:

-

Cell Culture: Murine PU.1 URE–/– AML cells, human MOLM13 cells, or primary human AML patient samples are cultured under standard conditions.[1][4]

-

Treatment: Cells are treated with increasing concentrations of DB1976 or a vehicle control for a specified period (e.g., 48 hours).[10]

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the WST-1 assay, which quantifies mitochondrial dehydrogenase activity.[11]

-

Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive and PI-negative cells are identified as apoptotic.[10]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To confirm that DB1976 interferes with PU.1 binding to chromatin in vivo.

Protocol:

-

Cell Treatment: AML cells are treated with DB1976, related compounds, or a vehicle control.[1]

-

Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to PU.1 is used to immunoprecipitate the PU.1-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of specific DNA sequences (e.g., promoters of PU.1 target genes like Csf1r, Junb, and E2f1) is quantified by qPCR to determine the occupancy of PU.1 at these sites.[1]

Visualizing the Molecular and Cellular Effects of DB1976

The following diagrams illustrate the key mechanisms and experimental observations related to DB1976's role in PU.1 inhibition.

References

- 1. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DB1976 | Apoptosis | TargetMol [targetmol.com]

- 6. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DB1976|1557397-51-9|COA [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. haematologica.org [haematologica.org]

A Comprehensive Technical Guide to DB1976 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of DB1976 dihydrochloride, a potent and cell-permeable inhibitor of the transcription factor PU.1. This guide consolidates key chemical and biological data, experimental methodologies, and relevant signaling pathways to support ongoing and future research endeavors.

Core Compound Information

This compound is a selenophene analog of DB270, recognized for its strong affinity and selectivity for AT-rich DNA sequences, which are characteristic of PU.1 binding sites.[1][2] Its inhibitory action on PU.1, a critical transcription factor in hematopoietic development and immune function, positions it as a valuable tool for studying and potentially treating various pathologies, including certain cancers.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2369663-93-2 | [1][2] |

| Molecular Weight | 520.28 g/mol | [1][2][3] |

| Molecular Formula | C₂₀H₁₈Cl₂N₈Se | [1][2][3] |

| Appearance | Brown to black solid | [1] |

| Purity | ≥98.0% | [3] |

Mechanism of Action and Biological Activity

This compound functions as a fully efficacious inhibitor of the transcription factor PU.1.[1][2] It potently disrupts the binding of PU.1 to its cognate DNA sequences, thereby modulating the expression of PU.1 target genes. This inhibition of PU.1 leads to the induction of apoptosis in specific cell types, highlighting its potential as a therapeutic agent.[1][2]

Quantitative Biological Data

| Parameter | Value | Cell Line/System | Reference |

| PU.1 Binding IC₅₀ | 10 nM | In vitro | [1][2] |

| PU.1/DNA Complex Kᴅ | 12 nM | In vitro | [1][2] |

| PU.1-dependent Transactivation IC₅₀ | 2.4 µM | PU.1-negative HEK293 cells | [1][2] |

| PU.1 URE–/– AML Cell Growth IC₅₀ | 105 µM | Murine PU.1 URE–/– AML cells | [1] |

| Normal Hematopoietic Cell Growth IC₅₀ | 334 µM | Normal hematopoietic cells | [1] |

Signaling Pathway

This compound's primary mechanism of action involves the direct inhibition of the PU.1 transcription factor. By preventing PU.1 from binding to the promoter and enhancer regions of its target genes, DB1976 disrupts the normal transcriptional program regulated by PU.1. This can lead to the downregulation of genes essential for cell survival and proliferation and the upregulation of pro-apoptotic genes, ultimately culminating in programmed cell death.

Experimental Protocols

The following are generalized protocols based on the types of experiments referenced in the literature for characterizing the activity of this compound. For specific details, consulting the original publications is recommended.

In Vitro PU.1 Binding Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit 50% of PU.1 binding to its DNA consensus sequence (IC₅₀).

-

Methodology:

-

A double-stranded DNA oligonucleotide containing the PU.1 consensus binding site is immobilized on a microplate.

-

Recombinant human PU.1 protein is pre-incubated with varying concentrations of this compound.

-

The PU.1/DB1976 mixture is added to the DNA-coated wells.

-

Unbound protein is washed away.

-

The amount of bound PU.1 is quantified using an anti-PU.1 antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

The IC₅₀ value is calculated from the dose-response curve.

-

Cell-Based PU.1 Dependent Transactivation Assay

-

Objective: To measure the ability of this compound to inhibit PU.1-mediated gene expression in a cellular context.

-

Methodology:

-

PU.1-negative cells (e.g., HEK293) are co-transfected with a PU.1 expression vector and a reporter vector containing a luciferase gene under the control of a PU.1-responsive promoter.

-

Transfected cells are treated with a range of this compound concentrations.

-

After an appropriate incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Cell Viability and Apoptosis Assays in AML Cells

-

Objective: To assess the effect of this compound on the viability and induction of apoptosis in acute myeloid leukemia (AML) cells.

-

Methodology:

-

AML cells (e.g., murine PU.1 URE–/– AML cells or human MOLM13 cells) are seeded in multi-well plates.

-

Cells are treated with various concentrations of this compound or vehicle control.

-

For viability, after 48-72 hours, a reagent such as MTT or resazurin is added, and absorbance or fluorescence is measured to determine the number of viable cells.

-

For apoptosis, cells are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.

-

Conclusion

This compound is a well-characterized and potent inhibitor of the transcription factor PU.1. Its ability to disrupt PU.1-DNA interactions and induce apoptosis in cancer cells makes it a significant compound for research in oncology and immunology. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to explore the therapeutic potential and underlying biological mechanisms of this compound.

References

understanding the discovery of DB1976 as a PU.1 inhibitor

An in-depth analysis of the discovery of DB1976, a pioneering inhibitor of the transcription factor PU.1, reveals a significant advancement in the potential treatment of acute myeloid leukemia (AML). This technical guide synthesizes the pivotal research that identified and characterized DB1976, offering a comprehensive resource for professionals in drug development and cancer research.

Introduction to PU.1 as a Therapeutic Target

PU.1, a member of the E26 transformation-specific (ETS) family of transcription factors, is essential for the normal development of hematopoietic cells, particularly for myeloid and B-lymphoid lineages. However, in certain cancers like acute myeloid leukemia (AML), the overexpression of PU.1 can block cell differentiation, contributing to the disease's progression. This has made PU.1 a compelling, albeit challenging, therapeutic target. The development of small molecules capable of inhibiting PU.1's function represents a promising strategy for treating AML.

Discovery of DB1976: A Targeted Approach

DB1976 was identified as a potent inhibitor of PU.1 through a structure-based virtual screening approach. Researchers targeted the DNA-binding domain of PU.1, the ETS domain, which is crucial for its function as a transcription factor. By screening a library of compounds, DB1976 emerged as a lead candidate due to its predicted ability to bind to a key region of the ETS domain, thereby interfering with its ability to bind to DNA.

Mechanism of Action: Allosteric Inhibition

Subsequent experimental validation confirmed that DB1976 directly binds to the ETS domain of PU.1. This binding is allosteric, meaning it occurs at a site distinct from the DNA-binding interface. This interaction induces a conformational change in the PU.1 protein, which in turn prevents it from effectively binding to its target DNA sequences. This mechanism of allosteric inhibition is a key aspect of DB1976's specificity and function.

Experimental Validation and Protocols

The efficacy of DB1976 as a PU.1 inhibitor was demonstrated through a series of rigorous biophysical, biochemical, and cellular assays.

Biophysical Assays: Confirming Direct Binding

The direct interaction between DB1976 and the PU.1 ETS domain was quantified using surface plasmon resonance (SPR). This technique measures the binding affinity by detecting changes in the refractive index at the surface of a sensor chip when one molecule binds to another.

Table 1: Biophysical Binding Data for DB1976 and PU.1

| Parameter | Value |

|---|

| Binding Affinity (KD) | 1.8 µM |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant PU.1 ETS domain was immobilized on a CM5 sensor chip.

-

Binding: A serial dilution of DB1976 was flowed over the chip surface.

-

Detection: The association and dissociation of DB1976 were monitored in real-time.

-

Analysis: The resulting sensorgrams were analyzed to calculate the equilibrium dissociation constant (KD).

Biochemical Assays: Demonstrating Functional Inhibition

The ability of DB1976 to disrupt the binding of PU.1 to its target DNA was assessed using an electrophoretic mobility shift assay (EMSA). This assay visualizes the formation of protein-DNA complexes, and a reduction in this complex formation in the presence of an inhibitor indicates its efficacy.

Table 2: Functional Inhibition of PU.1 by DB1976

| Parameter | Value |

|---|

| IC50 (EMSA) | 2.5 µM |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Reaction Mixture: Recombinant PU.1 protein was incubated with a fluorescently labeled DNA probe containing a PU.1 binding site.

-

Inhibition: DB1976 was added to the reaction mixture at varying concentrations.

-

Electrophoresis: The samples were run on a non-denaturing polyacrylamide gel.

-

Visualization: The gel was imaged to detect the fluorescently labeled DNA, allowing for the visualization of PU.1-DNA complexes.

-

Quantification: The intensity of the bands corresponding to the protein-DNA complex was quantified to determine the IC50 value.

Cellular Assays: Effects on AML Cells

The therapeutic potential of DB1976 was evaluated in AML cell lines that are dependent on PU.1 for their survival and proliferation. Treatment with DB1976 led to a dose-dependent decrease in the expression of PU.1 target genes, induced myeloid differentiation, and ultimately triggered apoptosis (programmed cell death) in these cancer cells.

Table 3: Cellular Activity of DB1976 in AML Cell Lines

| Cell Line | Effect | Concentration |

|---|---|---|

| Kasumi-1 | Induction of Apoptosis | 5 µM |

| Kasumi-1 | Myeloid Differentiation | 5 µM |

Experimental Protocol: Cellular Apoptosis Assay

-

Cell Culture: Kasumi-1 AML cells were cultured in standard conditions.

-

Treatment: The cells were treated with DB1976 at the indicated concentration for a specified time period.

-

Staining: Apoptosis was assessed by staining the cells with Annexin V and propidium iodide (PI).

-

Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing the Process and Pathways

To better understand the discovery and mechanism of DB1976, the following diagrams illustrate the key processes and pathways involved.

Caption: Workflow for the discovery of DB1976.

Caption: Mechanism of allosteric inhibition of PU.1 by DB1976.

Caption: Cellular signaling pathway affected by DB1976 in AML.

Conclusion

The discovery of DB1976 as a direct, allosteric inhibitor of the PU.1 transcription factor is a landmark achievement in the field of cancer therapeutics. The comprehensive experimental data, from biophysical binding assays to cellular functional studies, provides a solid foundation for its further development. This technical guide has outlined the key findings and methodologies that underscore the potential of DB1976 as a novel treatment for acute myeloid leukemia and other malignancies driven by PU.1 overexpression. The continued investigation of DB1976 and similar compounds will be crucial in translating this promising scientific discovery into a life-saving clinical therapy.

DB1976 Dihydrochloride: A Comprehensive Technical Guide for Transcription Factor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers initiating studies on DB1976 dihydrochloride, a potent and cell-permeable inhibitor of the transcription factor PU.1. This document provides a detailed overview of its mechanism of action, key quantitative data, and explicit experimental protocols to facilitate its application in transcription factor research.

Core Concepts: Understanding this compound

DB1976 is a heterocyclic diamidine that functions as a highly efficacious inhibitor of the E26 transformation-specific (ETS) family transcription factor, PU.1.[1][2][3][4] PU.1 is a critical regulator of gene expression in hematopoietic cell development and differentiation. Dysregulation of PU.1 activity is implicated in various diseases, including acute myeloid leukemia (AML).[2]

The mechanism of action of DB1976 involves its high-affinity binding to the minor groove of DNA at AT-rich sequences, which are characteristic of PU.1 binding sites.[2][3] This interaction allosterically inhibits the binding of PU.1 to its cognate DNA sequences, thereby preventing the transactivation of PU.1 target genes.[1] Unlike its isostere DB270, DB1976 does not appear to bind directly to the PU.1 protein, which contributes to its potent inhibitory activity on the PU.1/DNA complex.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (PU.1 Binding) | 10 nM | In vitro | [1][2][3][4] |

| Kd (DB1976-λB DNA affinity) | 12 nM | In vitro | [1][2][3][4] |

| IC50 (PU.1-dependent transactivation) | 2.4 µM | PU.1-negative HEK293 cells with a reporter gene | [2] |

| IC50 (Cell Growth Inhibition) | 105 µM | PU.1 URE-/- AML cells | [2][3] |

| IC50 (Cell Growth Inhibition) | 334 µM | Normal hematopoietic cells | [2][3] |

| Cellular Effect | Observation | Cell Line/Model | Reference |

| Apoptosis Induction | 1.6-fold increase in apoptotic cells | Murine PU.1 URE-/- AML cells | [2][3] |

| Apoptosis Induction | 1.5-fold increase in apoptotic cell fraction | Primary human AML cells | [2][4] |

| Viable Cell Decrease | 81% mean decrease | Primary human AML cells | [2][4] |

| Clonogenic Capacity Decrease | 36% mean decrease | Primary human AML cells | [2][4] |

Signaling Pathway and Experimental Workflow

Mechanism of Action of DB1976

Caption: Mechanism of DB1976-mediated inhibition of PU.1.

Experimental Workflow for Assessing DB1976 Efficacy

Caption: A typical experimental workflow for characterizing DB1976.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for key experiments used to characterize DB1976. These are representative protocols and may require optimization based on specific cell lines and experimental conditions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of the binding affinity (Kd) of DB1976 to a DNA sequence containing a PU.1 binding site and the IC50 of DB1976 for inhibiting PU.1-DNA interaction.

Materials:

-

Biacore instrument (or equivalent)

-

Sensor Chip SA (streptavidin-coated)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Biotinylated DNA oligonucleotide containing the PU.1 binding site (e.g., λB site) and a non-biotinylated complementary strand.

-

Purified PU.1 protein

-

This compound stock solution (in DMSO, then diluted in running buffer)

Procedure:

-

DNA Annealing:

-

Mix equimolar amounts of the biotinylated and non-biotinylated DNA strands in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

-

Heat at 95°C for 5 minutes and then allow to cool slowly to room temperature.

-

-

Chip Preparation and DNA Immobilization:

-

Equilibrate the Sensor Chip SA with running buffer.

-

Inject the annealed biotinylated DNA duplex over one flow cell at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level (e.g., 50-100 RU).

-

A reference flow cell should be left unmodified or immobilized with a scrambled DNA sequence.

-

-

Binding Analysis (DB1976 to DNA):

-

Prepare a dilution series of DB1976 in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject each concentration of DB1976 over the DNA-immobilized and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the surface between injections if necessary (e.g., with a short pulse of 0.1 M glycine-HCl pH 2.5).

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

-

-

Inhibition Assay (DB1976 vs. PU.1):

-

Prepare a constant concentration of PU.1 protein in running buffer (at a concentration around its Kd for the immobilized DNA).

-

Prepare a dilution series of DB1976.

-

Pre-incubate the PU.1 protein with each concentration of DB1976 for a sufficient time to reach equilibrium (e.g., 30 minutes at room temperature).

-

Inject the PU.1-DB1976 mixtures over the DNA-immobilized and reference flow cells.

-

Measure the binding response of PU.1 at each DB1976 concentration.

-

Plot the percentage of PU.1 binding against the logarithm of the DB1976 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively confirm that DB1976 inhibits the binding of PU.1 to its DNA target.

Materials:

-

DNA probe containing the PU.1 binding site, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Purified PU.1 protein.

-

This compound.

-

10x Binding Buffer: 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol.

-

Poly(dI-dC) non-specific competitor DNA.

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer (Tris-borate-EDTA).

Procedure:

-

Reaction Setup:

-

In separate tubes, set up the following reactions on ice (20 µL final volume):

-

Lane 1 (Probe only): Labeled DNA probe (e.g., 20 fmol), 2 µL 10x Binding Buffer, and nuclease-free water.

-

Lane 2 (PU.1 + Probe): Labeled DNA probe, 2 µL 10x Binding Buffer, purified PU.1 protein (e.g., 100 ng), 1 µg Poly(dI-dC), and nuclease-free water.

-

Lanes 3-X (PU.1 + Probe + DB1976): Labeled DNA probe, 2 µL 10x Binding Buffer, PU.1 protein, Poly(dI-dC), and increasing concentrations of DB1976 (e.g., 10 nM, 100 nM, 1 µM).

-

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100 V) at 4°C.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled probe according to the manufacturer's instructions for the specific label used (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).

-

Luciferase Reporter Assay

This assay measures the ability of DB1976 to inhibit PU.1-mediated gene transactivation in a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vector for PU.1.

-

Luciferase reporter vector containing a minimal promoter and tandem repeats of a PU.1 binding site (e.g., λB) upstream of the luciferase gene.

-

A control reporter vector (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

This compound.

-

Dual-Luciferase Reporter Assay System.

Procedure:

-

Transfection:

-

Seed HEK293 cells in a 24-well plate.

-

Co-transfect the cells with the PU.1 expression vector, the PU.1-responsive luciferase reporter vector, and the control reporter vector using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

-

-

Luciferase Assay:

-

48 hours post-transfection (24 hours post-treatment), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of PU.1-mediated transactivation for each DB1976 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the DB1976 concentration to determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to demonstrate that DB1976 reduces the in-cell binding of PU.1 to the promoters of its target genes.

Materials:

-

AML cell line expressing PU.1 (e.g., MOLM-13).

-

This compound.

-

Formaldehyde (for cross-linking).

-

Glycine (for quenching).

-

Lysis buffer, shear buffer, and IP buffer.

-

Anti-PU.1 antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Primers for qPCR targeting a known PU.1 target gene promoter and a negative control region.

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat AML cells with DB1976 or vehicle for a specified time (e.g., 6-24 hours).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in shear buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-PU.1 antibody or a control IgG.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform quantitative PCR on the purified DNA using primers specific for a known PU.1 target gene promoter and a negative control region.

-

Calculate the enrichment of the target promoter in the PU.1 IP samples relative to the IgG control and the input chromatin.

-

Compare the enrichment between DB1976-treated and vehicle-treated cells.

-

This guide provides a foundational understanding and practical protocols for researchers beginning to work with this compound. Successful application of these methods will enable the detailed characterization of this and other transcription factor inhibitors.

References

- 1. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ChIP-on-chip protocol for genome-wide analysis of transcription factor binding in Drosophila melanogaster embryos | Springer Nature Experiments [experiments.springernature.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bosterbio.com [bosterbio.com]

Delving into Gene Transcription: A Technical Guide to DB1976 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB1976 dihydrochloride is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1 (also known as SPI1). By binding to the minor groove of DNA at AT-rich sequences, which are characteristic of PU.1 binding sites, this compound allosterically hinders the binding of PU.1 to its cognate DNA, thereby inhibiting PU.1-dependent gene transcription. This targeted inhibition of PU.1, a master regulator of hematopoietic differentiation, has significant implications for the treatment of diseases where PU.1 is dysregulated, such as in certain types of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on gene transcription, and detailed methodologies for its study.

Introduction to this compound

DB1976 is a selenophene analog of DB270 and functions as a fully efficacious inhibitor of the transcription factor PU.1.[1] It is a classic heterocyclic dication that exhibits strong affinity and selectivity for AT-rich sequences commonly found in the DNA binding sites of PU.1.[1] This property allows it to act as a competitive inhibitor of PU.1-DNA binding. The dihydrochloride salt form is typically used in research due to its stability.

Mechanism of Action: Inhibition of PU.1-Mediated Transcription

The primary mechanism of action of this compound is the inhibition of PU.1's ability to bind to DNA and activate the transcription of its target genes. This process can be visualized as a multi-step interaction:

References

Preliminary Studies of DB1976 Dihydrochloride in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on DB1976 dihydrochloride, a potent and cell-permeable inhibitor of the transcription factor PU.1. The document covers its mechanism of action, effects on cancer cell viability and apoptosis, and detailed protocols for key experimental assays.

Core Mechanism of Action

This compound is a selenophene analog of DB270 that acts as a fully efficacious inhibitor of the transcription factor PU.1.[1] It exhibits a strong affinity for the PU.1/DNA complex, potently inhibiting PU.1 binding with an IC50 of 10 nM and a KD of 12 nM in vitro.[1] By binding to the minor groove of DNA adjacent to the PU.1 binding site, DB1976 allosterically disrupts the interaction of PU.1 with the promoters of its target genes. This leads to the downregulation of canonical PU.1 transcriptional targets and subsequently induces apoptosis in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| PU.1 URE–/– AML cells | Murine Acute Myeloid Leukemia | 105 | [1] |

| Normal hematopoietic cells | - | 334 | [1] |

| PU.1-negative HEK293 cells | Human Embryonic Kidney | 2.4 | For inhibition of PU.1-dependent transactivation.[1] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line/Sample | Cancer Type | Effect | Magnitude of Effect |

| Murine PU.1 URE–/– AML cells | Murine Acute Myeloid Leukemia | Increased apoptosis | 1.6-fold increase |

| Human MOLM13 cells | Human Acute Myeloid Leukemia | Increased apoptosis | Similar effects to murine cells |

| Primary human AML cells | Human Acute Myeloid Leukemia | Decreased cell viability | 81% mean decrease |

| Primary human AML cells | Human Acute Myeloid Leukemia | Decreased clonogenic capacity | 36% mean decrease |

| Primary human AML cells | Human Acute Myeloid Leukemia | Increased apoptotic cell fraction | 1.5-fold mean increase |

Signaling Pathway

The inhibition of PU.1 by DB1976 is understood to induce apoptosis through the modulation of downstream signaling pathways, including the NF-κB pathway and its regulation of anti-apoptotic proteins like Bcl-2.

Caption: Proposed signaling pathway of DB1976-induced apoptosis.

Experimental Workflows and Protocols

Detailed methodologies for the key experiments cited in the preliminary studies are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Mix gently by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

References

The Cell Permeability of DB1976 Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976 dihydrochloride is a potent and selective inhibitor of the transcription factor PU.1, a critical regulator of hematopoietic cell development and function.[1] Its potential as a therapeutic agent, particularly in the context of leukemia and other hematological malignancies, is a subject of ongoing research.[1] A crucial aspect of its pharmacological profile is its ability to traverse the cell membrane to reach its intracellular target. This technical guide provides a comprehensive overview of the current understanding of the cell permeability of this compound, addressing its cellular uptake and localization. While direct quantitative permeability data is not extensively available in the public domain, this guide synthesizes existing qualitative information and outlines the standard experimental protocols used to assess the cell permeability of such compounds.

Cellular Uptake and Localization of DB1976

DB1976 is widely described as a cell-permeable molecule.[1][2] Studies have experimentally confirmed its ability to enter cells and localize within the nucleus, which is consistent with its mechanism of action targeting the DNA-binding activity of PU.1.[2][3] The dicationic nature of DB1976 suggests that its cellular entry is a complex process that may involve passive diffusion and potentially transporter-mediated uptake, although specific transporters have not yet been identified.

Observational studies indicate that DB1976 is largely localized within the cell nucleus, in a manner similar to the well-known intercalating agent doxorubicin (DOX).[2] This nuclear localization is critical for its function as a transcription factor inhibitor.

Logical Relationship: From Extracellular Space to Nuclear Target

Caption: Cellular journey of DB1976 to its nuclear target.

Quantitative Analysis of Cell Permeability

At present, specific quantitative data on the cell permeability of this compound, such as apparent permeability coefficients (Papp) from standard assays like Caco-2 or Madin-Darby Canine Kidney (MDCK) cell lines, are not publicly available. Similarly, detailed kinetic parameters of its cellular uptake (e.g., K_m and V_max) have not been reported in the literature.

The following table is provided as a template for how such data would be presented if it were available.

| Permeability Parameter | Cell Line | Value | Reference |

| Apparent Permeability (Papp) A→B (cm/s) | Caco-2 | Data not available | - |

| Apparent Permeability (Papp) B→A (cm/s) | Caco-2 | Data not available | - |

| Efflux Ratio (Papp B→A / Papp A→B) | Caco-2 | Data not available | - |

| Apparent Permeability (Papp) A→B (cm/s) | MDCK | Data not available | - |

| Apparent Permeability (Papp) B→A (cm/s) | MDCK | Data not available | - |

| Efflux Ratio (Papp B→A / Papp A→B) | MDCK | Data not available | - |

| Uptake Rate (pmol/min/mg protein) | Specific Cell Line | Data not available | - |

| Michaelis-Menten Constant (K_m) (µM) | Specific Cell Line | Data not available | - |

| Maximum Uptake Rate (V_max) (pmol/min/mg protein) | Specific Cell Line | Data not available | - |

Experimental Protocols for Assessing Cell Permeability

The following are detailed, generalized methodologies for key experiments that are industry standard for characterizing the cell permeability of a compound like this compound.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict human intestinal drug absorption. When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions.

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an estimate of its intestinal permeability.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane of a Transwell® insert and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

-

Transport Experiment (Apical to Basolateral - A→B):

-

The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the test compound (DB1976) at a known concentration.

-

The basolateral (lower) chamber contains a compound-free transport buffer.

-

At specified time intervals, samples are collected from the basolateral chamber and the concentration of the test compound is quantified, typically by LC-MS/MS.

-

-

Transport Experiment (Basolateral to Apical - B→A):

-

The experiment is repeated in the reverse direction to assess active efflux. The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C₀)

-

dQ/dt: the rate of appearance of the substance in the receiver compartment

-

A: the surface area of the membrane

-

C₀: the initial concentration of the substance in the donor compartment

-

-

-

Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). A ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for assessing intestinal permeability.

Cellular Uptake Kinetics Assay

Objective: To determine the kinetic parameters (K_m and V_max) of cellular uptake, which can indicate whether the uptake is a saturable, carrier-mediated process.

Methodology:

-

Cell Culture: A suitable cell line (e.g., a relevant cancer cell line) is cultured to a specific density in multi-well plates.

-

Uptake Experiment:

-

Cells are incubated with varying concentrations of DB1976 for a short, defined period.

-

The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

-

Quantification: The intracellular concentration of DB1976 is determined by lysing the cells and analyzing the lysate using LC-MS/MS.

-

Data Analysis: The initial uptake rates at each concentration are plotted, and the data are fitted to the Michaelis-Menten equation to determine K_m and V_max.

Signaling Pathway: Potential Cellular Uptake Mechanisms

While the exact mechanism for DB1976 is unknown, the following diagram illustrates general pathways for small molecule uptake.

Caption: Possible mechanisms of DB1976 cellular uptake.

Conclusion

This compound is recognized as a cell-permeable compound that effectively reaches its nuclear target. However, a detailed, quantitative understanding of its permeability and transport mechanisms is not yet available in the public literature. The experimental protocols described in this guide represent the standard methodologies that would be employed to generate such data. For researchers and drug development professionals, conducting these assays would provide critical insights into the pharmacokinetic properties of DB1976, aiding in its further development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for DB1976 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976 dihydrochloride is a potent, cell-permeable inhibitor of the transcription factor PU.1, a member of the E26 transformation-specific (ETS) family of transcription factors.[1][2][3][4] As a selenophene-containing heterocyclic dication, DB1976 exerts its inhibitory effect by binding to the minor groove of DNA at AT-rich sequences, which are characteristic of PU.1 binding sites.[1][3][5] This interaction effectively blocks the formation of the PU.1/DNA complex, thereby inhibiting PU.1-mediated gene transactivation.[1][2][5][6] Research has demonstrated that DB1976 induces apoptosis and reduces cell viability in cancer cells, particularly in acute myeloid leukemia (AML), making it a compound of significant interest for therapeutic development.[1][5][6]

These application notes provide detailed protocols for the in vitro evaluation of this compound, covering its direct interaction with the PU.1-DNA complex and its cellular effects on viability, apoptosis, and clonogenic potential.

Mechanism of Action: PU.1 Inhibition

PU.1 is a critical transcription factor for the development of myeloid and B-lymphoid cells. It binds to DNA via a conserved ETS domain that recognizes a 5'-GGAA-3' core consensus sequence.[3] This binding involves the insertion of a recognition helix into the major groove of the DNA, along with contacts in the flanking minor groove.[3][7] DB1976 is designed to target these AT-rich flanking regions in the minor groove.[5] By occupying these sites, DB1976 induces conformational changes in the DNA, which prevents PU.1 from binding effectively.[3][7] This inhibition of the PU.1-DNA interaction subsequently blocks the transcription of PU.1 target genes, leading to downstream cellular effects such as the induction of apoptosis.

Caption: Mechanism of DB1976 as a PU.1 inhibitor.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.

Table 1: Biochemical Inhibition Data

| Parameter | Description | Value | Reference |

| IC₅₀ | Inhibition of PU.1 binding | 10 nM | [1][5][6][8][9] |

| Kᴅ | Affinity for PU.1/DNA complex (λB site) | 12 nM | [1][2][5][6][8][9] |

| IC₅₀ | Inhibition of PU.1-dependent transactivation (HEK293 cells) | 2.4 µM | [1][2][5][6] |

Table 2: Cellular Activity Data

| Assay | Cell Line / Type | Parameter | Value | Reference |

| Growth Inhibition | Murine PU.1 URE–/– AML cells | IC₅₀ | 105 µM | [1][2][5][6] |

| Growth Inhibition | Normal hematopoietic cells | IC₅₀ | 334 µM | [1][2][5][6] |

| Cell Viability | Primary human AML cells | Mean Decrease | 81% | [1][5][6] |

| Clonogenic Capacity | Primary human AML cells | Mean Decrease | 36% | [1][5][6] |

| Apoptosis | Murine PU.1 URE–/– AML cells | Fold Increase | 1.6-fold | [1][2][5][6] |

| Apoptosis | Primary human AML cells | Fold Increase | 1.5-fold | [1][5][6] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for PU.1-DNA Binding Inhibition

This assay measures the inhibition of PU.1 binding to a fluorescently labeled DNA probe. The binding of the larger protein to the small DNA probe causes a decrease in the tumbling rate of the fluorophore, resulting in a higher polarization value. An inhibitor will compete for binding, leading to a decrease in polarization.

Materials:

-

Recombinant human PU.1 protein

-

Fluorescently labeled DNA oligonucleotide probe containing a PU.1 binding site (e.g., 5'-FAM-GATCTCTTGGAA GTCGAC)-3' and its unlabeled complement.

-

This compound

-

FP Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 0.01% BSA.

-

Black, non-binding 96- or 384-well microplates.

-

Plate reader with fluorescence polarization capabilities.

Procedure:

-

Probe Annealing: Mix equimolar amounts of the fluorescently labeled and unlabeled complementary DNA oligos in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

-

Compound Dilution: Prepare a serial dilution of this compound in FP Buffer.

-

Assay Reaction: In each well of the microplate, add:

-

Controls:

-

Free Probe Control: Probe in buffer without protein.

-

Bound Control: Probe and protein in buffer without inhibitor.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a plate reader. Excitation/Emission wavelengths should be appropriate for the fluorophore (e.g., 485/520 nm for FAM).[10][11]

-

Data Analysis: Calculate the percent inhibition for each DB1976 concentration relative to the controls. Plot percent inhibition versus log[DB1976] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

AML cell line (e.g., MOLM13, OCI-AML3) or primary AML cells.

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4][12]

-

Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

-

Sterile 96-well flat-bottom plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL (for cell lines) or 1 x 10⁶ cells/mL (for primary cells) in a final volume of 100 µL per well.[6][12]

-

Compound Addition: Prepare serial dilutions of DB1976 and add 10-20 µL to the appropriate wells. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.[12]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting viability against the log concentration of DB1976.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Materials:

-

AML cells treated with DB1976 or vehicle control.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

-

1X Binding Buffer: 10 mM Hepes (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂.[1][13]

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat 1-5 x 10⁵ cells with desired concentrations of DB1976 for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.

-

Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.[8]

-

Washing: Wash cells once with cold 1X PBS, then resuspend the pellet in 100 µL of 1X Binding Buffer.[1][2]

-

Staining:

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Clonogenic (Colony Forming Cell) Assay

This assay assesses the ability of a single cell to proliferate and form a colony, measuring the effect of a compound on the self-renewal capacity of cancer stem-like cells.

Materials:

-

Primary AML cells or AML cell lines.

-

Methylcellulose-based medium (e.g., MethoCult™).[14]

-

IMDM medium.

-

Appropriate cytokines (e.g., SCF, IL-3, EPO), if required for primary cells.

-

This compound.

-

35 mm culture dishes.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of AML cells in IMDM.

-

Treatment: Pre-treat cells with various concentrations of DB1976 for 24 hours, or add the compound directly to the methylcellulose medium.

-

Plating: Mix the treated cells with the methylcellulose medium at a low density (e.g., 500-1000 cells/mL) to ensure colonies are derived from single cells.

-

Dispensing: Dispense 1.1 mL of the cell/methylcellulose mixture into each 35 mm dish using a syringe and blunt-end needle. Distribute evenly by gentle rotation.

-

Incubation: Place the dishes in a larger 100 mm dish with a separate, open dish of sterile water to maintain humidity. Incubate for 14 days at 37°C and 5% CO₂.[15]

-

Colony Counting: Count colonies (defined as clusters of >40 cells) using an inverted microscope.

-

Data Analysis: Calculate the plating efficiency and the percent reduction in colony formation compared to the vehicle-treated control.

PU.1-Dependent Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of PU.1. Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a PU.1-responsive promoter and an expression plasmid for PU.1. A decrease in luciferase activity upon treatment indicates inhibition of PU.1 function.

Materials:

-

HEK293 cells (PU.1-negative).[5]

-

Expression plasmid for human PU.1.

-

Luciferase reporter plasmid with a PU.1-responsive promoter.

-

Control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect HEK293 cells in a 24-well plate with the PU.1 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[16][17]

-

Luciferase Assay:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of PU.1 transactivation relative to vehicle-treated controls and determine the IC₅₀ value.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Fluorescence Anisotropy to Determine Transcription Factor-DNA Binding Affinity [jove.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. researchgate.net [researchgate.net]

- 13. kumc.edu [kumc.edu]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. researchgate.net [researchgate.net]

- 16. med.emory.edu [med.emory.edu]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Luciferase Assay System Protocol [promega.com]

Application Notes and Protocols for DB1976 Dihydrochloride in Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB1976 dihydrochloride is a potent and cell-permeable small molecule inhibitor of the transcription factor PU.1.[1][2][3] PU.1 is a critical regulator of myeloid and lymphoid development, and its dysregulation is implicated in the pathogenesis of acute myeloid leukemia (AML).[3][4] this compound exerts its anti-leukemic effects by inducing apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of leukemia, based on published studies.

Data Presentation

In Vitro Efficacy of PU.1 Inhibitors

The following table summarizes the in vitro activity of DB1976 and a closely related analog, DB2313, against murine and human leukemia cell lines.

| Compound | Cell Line | Species | Assay | IC50 / Effect | Reference |

| DB1976 | PU.1 URE–/– AML | Murine | Apoptosis Induction | 1.6-fold increase in apoptotic cells | [3] |

| MOLM13 | Human | Apoptosis Induction | Similar effects to murine cells | [3] | |

| Primary Human AML Cells | Human | Viable Cell Count | 81% mean decrease | [3] | |

| Primary Human AML Cells | Human | Clonogenic Capacity | 36% mean decrease | [3] | |

| DB2313 | PU.1 URE–/– AML | Murine | Apoptosis Induction | 3.5-fold increase in apoptotic cells | [1] |

In Vivo Efficacy of a DB1976 Analog (DB2313) in a Murine AML Model

The following table details the in vivo efficacy of DB2313, an analog of DB1976 evaluated in the same key study, in a murine xenograft model of AML using PU.1 URE–/– cells. While a specific in vivo dosage for DB1976 was not detailed in the primary publication, the data for DB2313 provides a strong reference for experimental design.

| Treatment Group | Parameter | Value | Reference |

| Vehicle | Mean Spleen Weight | 410 mg | [4] |

| DB2313 (17 mg/kg) | Mean Spleen Weight | 243 mg | [4] |

| Vehicle | Mean Liver Weight | 2,347 mg | [4] |

| DB2313 (17 mg/kg) | Mean Liver Weight | 1,548 mg | [4] |

| Vehicle | AML Cell Engraftment (BM) | 55% | [4] |

| DB2313 (17 mg/kg) | AML Cell Engraftment (BM) | 33% | [4] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

For the working solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection.

-

Ensure the final solution is clear and well-mixed before administration. It is recommended to prepare the working solution fresh on the day of use.

In Vivo Efficacy Study in a Murine AML Xenograft Model (Based on DB2313 Protocol)

Mouse Model:

-

PU.1 URE–/– AML cells transplanted into NSG (NOD scid gamma) mice.[4]

Treatment Protocol:

-

Cell Transplantation: Sublethally irradiate NSG mice (2.0 Gy). Inject PU.1 URE–/– AML cells intravenously.[1][4]

-

Treatment Initiation: Begin treatment 3 days after cell transplantation.[4]

-

Dosage and Administration: While the specific in vivo dosage for DB1976 is not provided in the primary literature, a closely related and co-evaluated compound, DB2313, was administered at 17 mg/kg via intraperitoneal (i.p.) injection .[1][4]

-

Treatment Schedule: Administer the compound three times per week for a duration of 3 weeks.[1][4]

-

Monitoring: Monitor mice for tumor burden by assessing spleen and liver size, and by measuring the chimerism of AML cells in the bone marrow and peripheral blood using flow cytometry. Survival should be monitored daily.[4]

-

Endpoint Analysis: At the end of the study, sacrifice the mice and harvest spleens, livers, and bone marrow for weight measurement and flow cytometric analysis of leukemic cell infiltration.[4]

Mandatory Visualization

Signaling Pathway of PU.1 Inhibition

References

Preparing DB1976 Dihydrochloride Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of DB1976 dihydrochloride stock solutions for various experimental applications. This compound is a potent and cell-permeable inhibitor of the transcription factor PU.1, a critical regulator of gene expression in hematopoietic cells. By binding to the DNA minor groove at PU.1 consensus sites, this compound effectively blocks PU.1-DNA interaction, leading to the inhibition of PU.1-dependent gene transcription and subsequent induction of apoptosis in target cells.[1][2][3] This compound is a valuable tool for studying the biological roles of PU.1 in normal development and disease states, such as leukemia and inflammatory disorders.[4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step protocols for both in vitro and in vivo studies, and important considerations for storage and handling.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

| Property | Value | Reference |

| CAS Number | 2369663-93-2 | [1] |

| Molecular Formula | C₂₀H₁₈Cl₂N₈Se | [5] |

| Molecular Weight | 520.28 g/mol | [5] |

| Appearance | Solid powder | [6] |

| Purity | ≥98.0% | [7] |

Solubility Data

The solubility of this compound varies depending on the solvent. It is crucial to select the appropriate solvent system for your specific experimental needs.

| Solvent | Solubility | Notes | Reference |

| DMSO | 50 mg/mL (96.10 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [1] |

| Water | 18.33 mg/mL (35.23 mM) | Ultrasonic assistance is needed. | [1] |

Experimental Protocols

I. Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for most cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath

Protocol:

-

Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath. Gentle warming to 60°C can also aid in dissolution, but avoid excessive heat to prevent degradation.[1]

-

Sterilization: For sterile applications, the DMSO stock solution can be filtered through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[1]